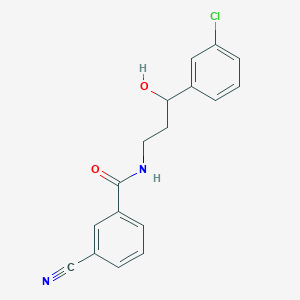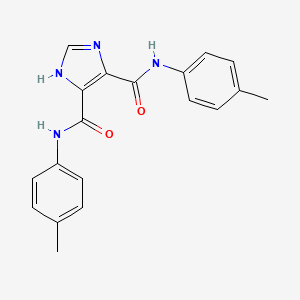![molecular formula C20H20ClN3O4S2 B2695792 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 886956-62-3](/img/structure/B2695792.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its NMR data . The 1H-NMR data shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule . The 13C-NMR data provides information about the carbon atoms in the molecule . The IR spectrum can give information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data provides information about the types of atoms in the molecule and their connectivity . The IR spectrum can give information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound and its derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized various derivatives, which showed variable and modest activity against bacteria and fungi. Similarly, Mhaske, Shelke, Raundal, and Jadhav (2014) reported that their synthesized derivatives demonstrated moderate to good antimicrobial activity【Patel et al., 2011】【Mhaske et al., 2014】.
Selective Estrogen Receptor Modulator Properties
Palkowitz et al. (1997) discovered that a derivative of this compound showed potent estrogen antagonist properties, identifying it as a novel selective estrogen receptor modulator (SERM). This research highlights its potential in influencing estrogen-related biological processes【Palkowitz et al., 1997】.
Enzyme Inhibition and Alzheimer's Disease Therapy
Hassan et al. (2018) synthesized a series of multifunctional amides using this compound. Their research revealed moderate enzyme inhibitory potentials and suggested the potential of these derivatives as therapeutic agents for Alzheimer's disease【Hassan et al., 2018】.
Potential as PPARpan Agonist
Guo et al. (2006) detailed an efficient synthesis of a derivative, identifying it as a potent PPARpan agonist. This points towards its possible use in metabolic regulation【Guo et al., 2006】.
Synthesis of Novel Therapeutic Agents
Several studies have focused on synthesizing novel compounds using derivatives of this chemical. These synthesized compounds have been tested for various biological activities, including antimicrobial, herbicidal, and insecticidal activities, as well as potential therapeutic applications for conditions such as inflammation and pain【Bektaş et al., 2007】【Wang et al., 2015】【Abu‐Hashem et al., 2020】.
Zukünftige Richtungen
Thiazole derivatives, such as this compound, have been found to have diverse biological activities . This suggests that they may have potential applications in the development of new drugs for various diseases . Future research could focus on exploring these potential applications and further investigating the biological activities of this compound .
Wirkmechanismus
Target of Action
The primary targets of the compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound reduces the production of thromboxane, prostaglandins, and prostacyclin . These molecules play significant roles in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .
Eigenschaften
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-7-6-15(21)18-17(16)22-20(29-18)24-10-8-23(9-11-24)19(25)13-4-3-5-14(12-13)30(2,26)27/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWNZXZHPEIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)


![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)



![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)

![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)

![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2695732.png)